molecular formula C16H31NS2Sn B180042 2-(Methylthio)-5-(tributylstannyl)thiazole CAS No. 157025-34-8

2-(Methylthio)-5-(tributylstannyl)thiazole

Cat. No. B180042
M. Wt: 420.3 g/mol
InChI Key: DEJBNAXALAZNEF-UHFFFAOYSA-N
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Description

“2-(Methylthio)-5-(tributylstannyl)thiazole” is a complex organic compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The molecule also contains a methylthio group (-SCH3) and a tributylstannyl group (-Sn(C4H9)3), which are attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of “2-(Methylthio)-5-(tributylstannyl)thiazole” would be characterized by the presence of a thiazole ring, a methylthio group, and a tributylstannyl group. The exact structure would depend on the positions of these groups on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylthio)-5-(tributylstannyl)thiazole” would depend on its exact structure. Thiazole compounds are generally stable and can exhibit aromaticity. The presence of the tributylstannyl group may make the compound organometallic and could influence its reactivity .

Scientific Research Applications

Organic Synthesis: Stille Cross-Coupling Reagent

2-(Methylthio)-5-(tributylstannyl)thiazole: is utilized as a reagent in Stille cross-coupling reactions . This process is pivotal in creating complex organic molecules through the formation of carbon-carbon bonds. The compound acts as a tin-based nucleophile that couples with electrophilic partners, often catalyzed by palladium. This method is widely used in pharmaceutical synthesis and material science for the construction of intricate molecular architectures.

Medicinal Chemistry: Drug Design and Development

The thiazole ring is a common motif in many drugs due to its bioactive properties2-(Methylthio)-5-(tributylstannyl)thiazole can serve as a key intermediate in the synthesis of thiazole derivatives . These derivatives are explored for their therapeutic potential, including antifungal, antibacterial, and anti-inflammatory activities. Researchers leverage this compound to develop new analogues with targeted activity, particularly in mediating cellular processes and regulating stem cell differentiation.

Future Directions

The study of thiazole compounds is an active area of research due to their presence in many biologically active molecules. Future research may focus on developing new synthetic methods, studying their reactivity, or exploring their potential applications .

properties

IUPAC Name

tributyl-(2-methylsulfanyl-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJBNAXALAZNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NS2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439118
Record name 2-(Methylthio)-5-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-5-(tributylstannyl)thiazole

CAS RN

157025-34-8
Record name 2-(Methylthio)-5-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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